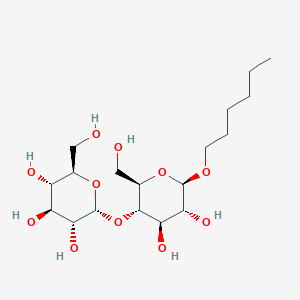

Hexyl b-D-maltopyranoside

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYKGRXIHMMFCB-YMJSIHPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439844 | |

| Record name | Hexyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870287-95-9 | |

| Record name | Hexyl b-D-maltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analytical Characterization Methodologies

Synthetic Approaches to Hexyl β-D-Maltopyranoside

The creation of Hexyl β-D-maltopyranoside involves forming a glycosidic bond between the anomeric carbon of maltose (B56501) and the hydroxyl group of hexanol. This process requires precise control to ensure the formation of the desired β-isomer.

Glycosylation is the fundamental reaction in the synthesis of maltopyranosides. The primary goal is to form the glycosidic linkage with high yield and stereoselectivity. Several strategies have been developed to achieve this, often employing a Lewis acid catalyst to promote the reaction between a protected maltose derivative and an alcohol.

One effective method is the stannic chloride (SnCl₄)-mediated glycosylation. In this approach, a fully protected maltose, such as maltose octaacetate, is reacted with the long-chain alcohol (in this case, hexanol). researchgate.net The reaction, typically carried out in a solvent like dichloromethane (B109758) at reduced temperatures, can achieve high β-selectivity in a short time frame. researchgate.net The use of glycosyl halides, such as glycosyl iodides, represents another strategy. These reactive intermediates can be generated in situ and react under neutral conditions, making them a valuable choice in various glycosylation schemes. researchgate.net

| Glycosylation Strategy | Typical Reactants | Catalyst/Promoter | Key Advantages |

| Lewis Acid-Mediated | Maltose Octaacetate, Hexanol | Stannic Chloride (SnCl₄) | High β-selectivity (>98%), rapid reaction times. researchgate.net |

| Glycosyl Halide | Per-acetylated Maltose | Iodine-based reagents | Reaction proceeds under neutral conditions. researchgate.net |

| Enzymatic Synthesis | D-glucose, 1,6-octanediol (B1641323) (as precursor) | Immobilized β-glucosidase | High stereo- and regio-selectivity. nih.govresearchgate.net |

Protective group chemistry is indispensable in carbohydrate synthesis due to the presence of multiple hydroxyl groups of similar reactivity. nih.gov To ensure that the glycosidic bond forms only at the desired anomeric position and to prevent unwanted side reactions, all other hydroxyl groups on the maltose molecule must be temporarily masked. nih.govwikipedia.org

In the context of Hexyl β-D-maltopyranoside synthesis, this is commonly achieved by using acetyl groups. The starting material is often peracetylated maltose (maltose octaacetate), where all eight hydroxyl groups are protected as acetate (B1210297) esters. researchgate.net These acetate groups are stable under the conditions required for the glycosylation reaction but can be removed efficiently in a subsequent deprotection step, typically through base-catalyzed transesterification (e.g., using sodium methoxide (B1231860) in methanol), to yield the final Hexyl β-D-maltopyranoside. The choice of protecting group is crucial; it must be easy to install, stable during the key reaction, and easy to remove without affecting the newly formed glycosidic bond. organic-chemistry.orguchicago.edu

Analytical Characterization Techniques for Hexyl β-D-Maltopyranoside Purity and Structure

Following synthesis, a suite of analytical techniques is employed to confirm the chemical structure and assess the purity of the compound. These methods provide detailed information on the atomic connectivity, the stereochemistry of the glycosidic linkage, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural validation of Hexyl β-D-maltopyranoside. Both ¹H NMR and ¹³C NMR experiments provide unambiguous evidence of the compound's structure.

¹H NMR: The proton NMR spectrum displays characteristic signals for the protons of the hexyl chain and the maltose unit. A key diagnostic signal is that of the anomeric proton (H-1). For the β-anomer, this proton typically appears as a doublet with a large coupling constant (J-value), confirming its axial orientation relative to the adjacent proton on the pyranose ring.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is highly indicative of the glycosidic linkage. Two-dimensional NMR techniques, such as HMQC and HMBC, can be used to definitively assign all proton and carbon signals and confirm the connectivity between the hexyl group and the maltose moiety. researchgate.net

| Nucleus | Structural Feature | Expected Chemical Shift Range (ppm) |

| ¹H | Anomeric Proton (H-1, β-linkage) | ~4.3 - 4.5 (doublet) |

| ¹H | Sugar Ring Protons | ~3.2 - 4.0 |

| ¹H | Hexyl Chain Protons (-CH₂-) | ~1.2 - 1.6 |

| ¹H | Terminal Methyl of Hexyl (-CH₃) | ~0.8 - 0.9 |

| ¹³C | Anomeric Carbon (C-1, β-linkage) | ~102 - 104 |

| ¹³C | Sugar Ring Carbons | ~60 - 80 |

| ¹³C | Hexyl Chain Carbons | ~14 - 70 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Hexyl β-D-maltopyranoside molecule. The spectrum provides corroborating evidence for the successful synthesis and deprotection steps. By passing infrared radiation through the sample, the vibrations of the chemical bonds are measured, resulting in a characteristic spectrum.

Key absorptions in the FTIR spectrum include a broad band corresponding to the O-H stretching of the multiple hydroxyl groups, C-H stretching bands from the hexyl chain and the sugar ring, and complex C-O stretching vibrations characteristic of the glycosidic ether linkage and the secondary alcohol groups. The absence of a strong carbonyl (C=O) absorption band (around 1735-1750 cm⁻¹) confirms the complete removal of the acetate protecting groups.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (Hydroxyl) | Stretching, H-bonded | 3600 - 3200 (Broad) |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C-O (Ether/Alcohol) | Stretching | 1150 - 1000 |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Hexyl β-D-maltopyranoside. moleculardimensions.com It is particularly effective for separating the desired β-anomer from the undesired α-anomer, as well as quantifying any unreacted hexanol starting material. moleculardimensions.comanatrace.com

The analysis is typically performed using a reversed-phase column. The separation is based on the differential partitioning of the analytes between the stationary phase and a mobile phase. A UV detector is commonly used if the analytes possess a chromophore, or an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector can be employed for compounds like maltosides that lack a strong UV chromophore. The results of the HPLC analysis provide a quantitative measure of purity, often reported as a percentage, and confirm the anomeric ratio. moleculardimensions.comanatrace.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 Reversed-Phase Column | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elution of components with varying polarity. |

| Detector | ELSD, RI, or Low-wavelength UV | Detection of non-chromophoric analytes. |

| Primary Analysis | Anomeric Purity | Quantifies the ratio of β- to α-isomers. moleculardimensions.com |

| Secondary Analysis | Residual Reactants | Measures the amount of remaining hexanol. moleculardimensions.comanatrace.com |

Fundamental Principles of Hexyl β D Maltopyranoside Micellization and Protein Interaction

Self-Assembly and Micellar Properties in Aqueous Systems

Hexyl β-D-maltopyranoside, a non-ionic detergent, possesses an amphipathic nature with a hydrophilic maltose (B56501) head group and a hydrophobic hexyl tail. This structure drives its self-assembly in aqueous solutions. Below a certain concentration, the detergent exists as monomers. However, as the concentration increases, the hydrophobic tails aggregate to minimize contact with water, leading to the formation of micelles. This process is fundamental to its application in membrane protein research.

The critical micelle concentration (CMC) is a key characteristic of a detergent, representing the concentration at which micelles begin to form. nih.gov For Hexyl β-D-maltopyranoside, this value is crucial as it dictates the minimum concentration required for effective solubilization of membrane proteins. huji.ac.il The CMC is the total detergent concentration that must be surpassed for the formation of micellar structures in a solution and for the solubilization of hydrophobic substances or membrane proteins. nih.gov

The CMC of a detergent is influenced by its molecular structure, including the length of its alkyl chain. novoprolabs.com For n-alkyl-β-D-maltosides, the CMC is related to the free energy of micellization. nih.gov

Interactive Data Table: CMC of Hexyl β-D-Maltopyranoside Variants

| Compound | Critical Micelle Concentration (CMC) |

|---|---|

| n-Hexyl-β-D-Maltopyranoside | 25 mM |

| 6-Cyclohexyl-1-Hexyl-β-D-Maltoside (CYMAL®-6) | ~ 0.56 mM anatrace.com |

Note: The addition of a cyclohexyl group in the alkyl chain significantly lowers the CMC, indicating increased hydrophobicity and a greater tendency to form micelles.

Once micelles are formed, two important properties are the aggregation number and the hydrodynamic radius. The aggregation number is the average number of detergent monomers that assemble to form a single micelle. wikipedia.org This parameter, along with the CMC, can be determined experimentally using techniques like isothermal titration calorimetry or fluorescence quenching. wikipedia.orgnih.gov

The hydrodynamic radius (Rh) describes the effective size of the micelle in solution, considering its shape and interaction with the surrounding solvent. fluidic.com It provides insight into how the micelle behaves in a fluid environment. fluidic.com For 6-Cyclohexyl-1-Hexyl-β-D-Maltoside (CYMAL®-6), the aggregation number in water is approximately 91, with a micellar average molecular weight of 32,000. anatrace.com

The structure and dynamics of Hexyl β-D-maltopyranoside micelles are not static and can be influenced by several factors:

Temperature and Concentration: Both temperature and surfactant concentration can affect micelle morphology. researchgate.netresearchgate.net

Anomeric Configuration: The stereochemistry of the glycosidic bond (α or β) can profoundly impact micelle morphology. For instance, with hexadecylmaltoside surfactants, the β-anomer tends to form very elongated, worm-like micelles, while the α-anomer assembles into smaller micelles. researchgate.netresearchgate.net This is attributed to differences in intermolecular headgroup interactions, where the β-configuration allows for closer packing. researchgate.net

Alkyl Chain Structure: The length and branching of the hydrophobic tail influence the packing of detergent molecules within the micelle, thereby affecting its size and shape. novoprolabs.comnih.gov

Ionic Strength: For ionic detergents, increasing the concentration of counter-ions can lead to larger micellar sizes by neutralizing the charge on the head groups. novoprolabs.com While Hexyl β-D-maltopyranoside is non-ionic, the ionic strength of the buffer can still have minor effects on its micellar properties.

Mechanisms of Membrane Protein Solubilization by Hexyl β-D-Maltopyranoside

The primary application of Hexyl β-D-maltopyranoside in biochemistry is the solubilization and purification of membrane proteins. huji.ac.ilnih.gov This process involves the disruption of the native lipid bilayer and the subsequent stabilization of the protein in a soluble form.

Detergents like Hexyl β-D-maltopyranoside solubilize membrane proteins by replacing the native phospholipid bilayer. peakproteins.com The hydrophobic tails of the detergent interact with the transmembrane domains of the protein, while the hydrophilic head groups face the aqueous solvent, effectively creating a "protein-detergent complex" that mimics the amphipathic environment of the cell membrane. This process begins with the partitioning of detergent monomers from the aqueous phase into the lipid bilayer. As the detergent concentration increases, the bilayer becomes saturated, leading to its disintegration and the formation of mixed micelles containing lipids and detergent, as well as protein-detergent complexes.

Following the disruption of the membrane, membrane proteins become encapsulated within detergent micelles, forming protein-detergent complexes (PDCs). nih.gov The detergent molecules form a belt around the hydrophobic transmembrane surface of the protein, shielding it from the aqueous environment. nih.gov

The composition of these PDCs is not solely protein and detergent. Often, a significant number of endogenous phospholipid molecules from the native membrane remain associated with the purified protein. nih.gov The amount of bound detergent and co-purified lipids depends on the physicochemical properties of the detergent and the size of the protein's hydrophobic surface. nih.gov The choice of detergent can, therefore, be used to "tune" the size of the detergent and lipid belt surrounding the membrane protein. nih.gov While maltoside detergents are effective for stabilizing membrane proteins, they can sometimes form large PDCs, which may not be ideal for certain structural biology techniques like X-ray crystallography or NMR spectroscopy. nih.gov

Influence of Detergent-to-Protein Ratios on Solubilization Efficiency

The solubilization of integral membrane proteins (IMPs) is a multistage process heavily dependent on the concentration of the detergent relative to the protein and lipid content. sigmaaldrich.com The detergent-to-protein ratio is a critical parameter that dictates the efficiency of membrane disruption and the integrity of the solubilized protein.

Initially, at low concentrations, detergent monomers partition into the lipid bilayer, causing structural perturbations but not full solubilization. sigmaaldrich.com As the detergent concentration increases to approach its critical micelle concentration (CMC), the lipid bilayer becomes saturated with detergent molecules. This saturation leads to the fragmentation of the membrane and the formation of lipid-protein-detergent mixed micelles. sigmaaldrich.com A detergent-to-protein weight ratio of approximately 1:1 to 2:1 is often considered sufficient to solubilize integral membrane proteins into these mixed micelles. sigmaaldrich.com

Further increasing the detergent concentration leads to a progressive removal of lipids from the initial mixed micelles. This delipidation process results in the formation of separate lipid-detergent micelles and protein-detergent complexes (PDCs). sigmaaldrich.com A high detergent-to-protein ratio, typically around 10:1 (w/w) or greater, can lead to the complete delipidation of the protein. sigmaaldrich.com While this is necessary for some structural and functional studies, excessive delipidation can also compromise the stability and function of the protein, as specific lipid interactions are often crucial for maintaining the native conformation. desy.de The amount of detergent bound to a purified membrane protein is dependent on the physicochemical properties of the detergent and the size of the protein's hydrophobic surface. nih.gov Therefore, optimizing the detergent-to-protein ratio is a crucial step to ensure that the target protein is efficiently extracted from the membrane while preserving its structural and functional integrity.

Interfacial Phenomena and Surface Activity Studies of Alkyl Maltopyranosides

Alkyl maltopyranosides, including Hexyl β-D-maltopyranoside, are nonionic surfactants that exhibit significant surface activity, a property governed by their amphipathic structure. This structure consists of a hydrophilic maltose headgroup and a hydrophobic alkyl chain. mdpi.com The behavior of these molecules at interfaces, such as the air-water interface, is fundamental to their function as detergents.

When introduced into an aqueous solution, surfactant molecules adsorb at the surface or interface, orienting themselves to minimize unfavorable interactions between their hydrophobic tails and the water molecules. nthu.edu.tw This adsorption reduces the cohesive energy at the surface, thereby lowering the surface tension of the liquid. uomustansiriyah.edu.iquobaghdad.edu.iq The surface tension decreases with increasing surfactant concentration up to a point known as the critical micelle concentration (CMC). Above the CMC, the interface is saturated with monomers, and additional surfactant molecules self-assemble in the bulk solution to form micelles. researchgate.net

The surface activity of alkyl maltopyranosides is strongly influenced by the length of their alkyl chain. Generally, as the alkyl chain length increases, the CMC decreases, and the efficiency of surface tension reduction improves. nih.gov For instance, n-dodecyl-β-D-maltoside (DDM) has a lower CMC than n-decyl-β-D-maltoside (DM) due to its longer hydrophobic tail. mdpi.com This trend highlights the enhanced tendency of longer-chain surfactants to self-associate and partition to interfaces. The stereochemistry of the glycosidic bond (α or β) can also influence the hydrophilic nature of the surfactant, with α-anomers typically being less hydrophilic than their β-counterparts. semanticscholar.org

The table below summarizes the surface properties of various n-alkyl maltopyranosides, illustrating the relationship between alkyl chain length and surface activity.

| Compound Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) |

| n-Decyl-β-D-maltopyranoside (DM) | 10 | 1.8 mM (0.087%) mdpi.com |

| n-Undecyl-β-d-maltopyranoside (UDM) | 11 | 0.59 mM (0.029%) mdpi.com |

| n-Dodecyl-β-D-maltoside (DDM) | 12 | 0.17 mM (0.0087%) mdpi.com |

These interfacial properties are crucial for their application in membrane protein science, as the ability to reduce surface tension and form micelles is directly related to their capacity to solubilize and stabilize proteins. researchgate.netnih.gov

Advanced Biophysical Characterization of Protein Detergent Complexes Employing Hexyl β D Maltopyranoside

Spectroscopic Techniques for Conformational Stability Analysis

Spectroscopic methods are essential for evaluating the structural integrity and stability of membrane proteins within detergent micelles. These techniques provide insights into how the detergent environment influences the protein's native conformation.

The thermal stability of a membrane protein is a critical indicator of its structural integrity when solubilized in a specific detergent. Techniques like differential scanning fluorimetry (DSF), also known as thermal shift assay, are employed to determine the melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded. mtoz-biolabs.com A higher Tm generally indicates a more stable protein-detergent complex. researchgate.net

The choice of detergent plays a vital role in the stability of membrane proteins. researchgate.net Studies on homologous series of alkyl maltoside detergents have shown a strong correlation between the length of the detergent's alkyl chain and the thermostability of the solubilized protein. researchgate.net Generally, proteins are more stable in long-chain detergents compared to short-chain ones. researchgate.net For instance, the stabilized A2a receptor (StaR2) exhibited progressively higher melting temperatures when solubilized in detergents with increasing alkyl chain lengths, such as octyl β-D-glucopyranoside (Tm = 48 ± 2°C), decyl maltoside (Tm = 56 ± 2°C), and n-dodecyl β-D-maltoside (DDM) (Tm = 62 ± 1°C). researchgate.net

While specific Tm values for proteins in Hexyl β-D-maltopyranoside are not extensively documented in comparative studies, the established trend suggests that its shorter hexyl chain would likely confer lower thermal stability compared to its longer-chain counterparts like DDM. However, for certain applications, a balance must be struck. Shorter chain detergents are often preferred for structural studies like X-ray crystallography as they can facilitate better crystal packing. desy.de Therefore, a detergent like Hexyl β-D-maltopyranoside might be selected despite a potential reduction in thermal stability to optimize conditions for downstream structural determination. High-throughput screening methods using DSF allow for the rapid assessment of a wide range of detergents to identify the optimal balance between protein stability and the requirements of subsequent biophysical analyses. desy.de

Table 1: Influence of Detergent Alkyl Chain Length on Membrane Protein Thermostability This table presents illustrative data for the A2a receptor (StaR2) to demonstrate the general trend of increasing thermal stability with longer detergent alkyl chains.

| Detergent | Alkyl Chain Length | Melting Temperature (Tm) of StaR2 |

| Octyl β-D-glucopyranoside (β-OG) | C8 | 48 ± 2°C |

| Decyl β-D-maltopyranoside (DM) | C10 | 56 ± 2°C |

| n-Dodecyl β-D-maltoside (DDM) | C12 | 62 ± 1°C |

| Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) | C12 (branched) | 66 ± 1°C |

Solution NMR spectroscopy is a uniquely powerful technique for studying the structure and dynamics of proteins at atomic resolution. nih.govnih.gov However, its application to membrane proteins is challenging due to the large size of protein-detergent complexes, which leads to slow molecular tumbling, broad spectral lines, and loss of signal. nih.govkopri.re.kr

Hydrodynamic and Size-Exclusion Methodologies

Hydrodynamic and size-exclusion techniques are fundamental for assessing the quality of a membrane protein preparation. They provide crucial information on the size, homogeneity, and aggregation state of both the detergent micelles and the protein-detergent complexes.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. researchgate.net It is particularly valuable for characterizing detergent micelles and PDCs, providing rapid assessment of their hydrodynamic radius (Rh) and sample homogeneity (polydispersity). nih.govnih.gov

Systematic DLS studies of n-alkyl-β-D-maltopyranosides have demonstrated a clear correlation between the detergent's alkyl chain length and the size of the resulting micelle. nih.govnih.gov Micelles formed by Hexyl β-D-maltopyranoside are significantly smaller than those formed by its longer-chain homologs. In one study, the hydrodynamic radius of Hexyl β-D-maltopyranoside micelles was measured to be 2.4 ± 0.4 nm. nih.gov This is considerably smaller than the micelles of n-octyl-β-D-maltopyranoside (2.6 ± 0.4 nm) and n-dodecyl-β-D-maltopyranoside (3.3 ± 0.5 nm), highlighting the direct impact of the shorter hexyl chain. nih.gov The ability of DLS to distinguish differences in micelle size arising from just a single CH2 group underscores its sensitivity. nih.govnih.gov

When a membrane protein is incorporated into these micelles, DLS can be used to measure the size of the resulting PDC and assess the sample's monodispersity. A homogeneous, monodisperse sample will show a single, narrow peak in the DLS profile, which is a key indicator of a high-quality preparation suitable for further structural analysis. nih.govnih.gov Conversely, the presence of large aggregates is indicated by polydisperse radial distributions, often with peaks at much larger radii. nih.gov

Table 2: Hydrodynamic Radii of n-Alkyl-β-D-Maltopyranoside Micelles Measured by DLS Data from a systematic analysis showing the increase in micelle size with alkyl chain length. nih.gov

| Detergent | Number of Carbon Atoms in Alkyl Chain | Hydrodynamic Radius (Rh) [nm] |

| n-Hexyl-β-D-maltopyranoside | 6 | 2.4 ± 0.4 |

| n-Octyl-β-D-maltopyranoside | 8 | 2.6 ± 0.4 |

| n-Nonyl-β-D-maltopyranoside | 9 | 2.7 ± 0.4 |

| n-Decyl-β-D-maltopyranoside | 10 | 2.9 ± 0.4 |

| n-Undecyl-β-D-maltopyranoside | 11 | 3.2 ± 0.5 |

| n-Dodecyl-β-D-maltopyranoside | 12 | 3.3 ± 0.5 |

| n-Tridecyl-β-D-maltopyranoside | 13 | 4.0 ± 0.6 |

| n-Tetradecyl-β-D-maltopyranoside | 14 | 4.7 ± 0.7 |

Analytical Size-Exclusion Chromatography (A-SEC) is a high-resolution technique that separates molecules based on their hydrodynamic size. nih.gov It is an indispensable tool for assessing the purity, homogeneity, and oligomeric state of membrane protein preparations. nih.govnih.gov When coupled with detectors for ultraviolet absorbance (UV), multi-angle light scattering (MALS), and refractive index (RI), A-SEC can provide the absolute molecular weight of the protein, the detergent micelle, and the entire PDC. researchgate.netatascientific.com.au

An A-SEC chromatogram of a detergent-solubilized membrane protein can reveal several species. researchgate.net A high-quality, monodisperse sample is characterized by a single, symmetrical peak corresponding to the intact PDC. nih.gov The presence of earlier-eluting peaks, often in the column's void volume, is indicative of high-molecular-weight aggregates, which are detrimental to most structural and functional studies. nih.govresearchgate.net Later-eluting peaks can correspond to the smaller, empty detergent micelles. researchgate.net

In a SEC-MALS analysis of a membrane protein purified in 6-Cyclohexyl-1-Hexyl-β-d-Maltoside (Cymal-6), a detergent closely related to Hexyl β-D-maltopyranoside, multiple peaks were resolved. researchgate.net These peaks were identified as protein oligomers, dimers, the desired monomeric protein, and free detergent micelles. researchgate.net This demonstrates the power of A-SEC to dissect the heterogeneity of a sample and guide the optimization of purification protocols. researchgate.net By analyzing the monodispersity of the main peak, researchers can confirm the suitability of Hexyl β-D-maltopyranoside for producing homogeneous PDCs required for downstream applications like crystallography or cryo-electron microscopy. nih.govresearchgate.net

Table 3: Species Identifiable by Analytical Size-Exclusion Chromatography (A-SEC) of a Membrane Protein-Detergent Sample This table outlines the typical species that can be separated and identified in an A-SEC experiment, based on their elution order.

| Elution Order | Species | Description | Implication for Sample Quality |

| First (earliest) | Protein Aggregates | Large, non-specific assemblies of the protein. Often elute in the void volume. | Indicates sample instability or poor solubilization; generally undesirable. |

| Intermediate | Oligomeric Protein-Detergent Complexes | Stable, specific higher-order assemblies of the protein (e.g., dimers, trimers) within detergent micelles. | May represent the native state or a stable non-native state. |

| Intermediate | Monomeric Protein-Detergent Complex | The target species for many structural studies, consisting of a single protein molecule within a detergent micelle. | A sharp, symmetrical peak indicates a high-quality, monodisperse sample. |

| Last (latest) | Free Detergent Micelles | Empty detergent micelles not associated with a protein molecule. | Presence is expected; excess can sometimes be removed. |

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules and their complexes in solution. By monitoring the sedimentation of molecules in a strong centrifugal field, AUC can determine their size, shape, and molecular mass without relying on a separation matrix or calibration standards. The two primary AUC experiments are Sedimentation Velocity (SV) and Sedimentation Equilibrium (SE).

In an SV experiment, the rate at which a molecule moves through the solvent provides a sedimentation coefficient, which is related to its mass and frictional ratio (an indicator of shape). This technique is exceptionally well-suited for resolving different species in a mixture, making it a powerful tool for quantifying protein aggregates. SV-AUC can distinguish monomers from dimers, trimers, and larger, non-specific aggregates, providing a detailed distribution of the species present in a sample.

For a protein solubilized in Hexyl β-D-maltopyranoside, AUC can be used to independently verify the oligomeric state and homogeneity observed in A-SEC and DLS. Furthermore, AUC can provide valuable information about the shape of the PDC. By analyzing the sedimentation behavior, it is possible to determine whether the complex is globular, elongated, or has a more complex geometry. This information complements size data from other techniques and helps to build a more complete model of the protein-detergent complex, which is crucial for interpreting results from structural methods.

Electron Microscopy (EM) for Visualizing Protein-Detergent Complex Morphology

Electron microscopy (EM) is an indispensable technique for the direct visualization of macromolecular structures, including membrane protein-detergent complexes (PDCs). Both negative stain EM and cryogenic electron microscopy (cryo-EM) are utilized to assess the morphology, homogeneity, and oligomeric state of membrane proteins solubilized with detergents like Hexyl β-D-maltopyranoside and its analogues. bitesizebio.comyoutube.com The choice of detergent is critical as it not only maintains the protein's solubility and structural integrity but also forms a micelle around the protein's transmembrane domain, which is itself visualized and contributes to the final image. bitesizebio.comnih.gov

In negative staining, the sample is embedded in a layer of heavy metal salt, which outlines the particle's shape and allows for rapid assessment of sample quality. bitesizebio.comyoutube.com The detergent micelle surrounding the protein is also encased in stain, providing a low-resolution envelope of the entire complex. nih.gov This allows for the evaluation of sample monodispersity, identification of different oligomeric states, and detection of aggregation. However, a significant challenge is the presence of empty detergent micelles, which can be difficult to distinguish from small membrane proteins, especially if they are of similar size and shape. bitesizebio.com For instance, a study analyzing a membrane protein purified in 6-Cyclohexyl-1-Hexyl-β-D-Maltoside (Cymal-6), an analogue of Hexyl β-D-maltopyranoside, using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) revealed a sample that was not monodisperse and had an excess of free detergent micelles, making it unsuitable for high-resolution structural studies like cryo-EM without further optimization. researchgate.net

Cryo-EM involves flash-freezing the PDCs in a thin layer of vitreous ice, preserving the sample in a near-native state. This technique can yield high-resolution three-dimensional structures. The detergent micelle in cryo-EM images can be more challenging to visualize due to lower contrast but is a critical component of the reconstruction process. sciengine.com The properties of the detergent, such as the size and shape of its micelle, influence particle alignment and the ultimate resolution of the structure. Maltoside-based detergents are frequently used for their ability to stabilize a wide range of membrane proteins for structural analysis. nih.govnih.gov The addition of cholesteryl hemisuccinate (CHS) to maltosides can enlarge the micelle and increase the thickness of the hydrophilic layer, which can provide a more stabilizing environment and aid in the visualization of smaller membrane proteins. sciengine.comnih.gov

The table below summarizes findings related to the use of maltoside-based detergents in the preparation of membrane protein samples for electron microscopy.

| Membrane Protein | Detergent Used | EM Technique | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Plant Aquaporin SoPIP2;1 | n-dodecyl-β-D-maltoside (DDM) | Negative Stain 3D-EM | The detergent belt contributes significantly to the molecular envelope of the complex. The measured thickness of the DDM belt was approximately 14 Å. | nih.gov |

| Rhodopsin-Transducin Complex (Rho*-Gt) | n-dodecyl-β-D-maltoside (DDM) | Negative Stain 3D-EM | The technique provided a low-resolution envelope that allowed for the modeling and measurement of the detergent belt around the signaling complex. | nih.gov |

| Lactose Permease (LacY) | 6-Cyclohexyl-1-Hexyl-β-d-Maltoside (Cymal-6) | SEC-MALS (Pre-EM analysis) | The sample was not monodisperse, showing multiple oligomeric states and an excess of free detergent micelles, deeming it not recommended for cryo-EM or crystallography without optimization. | researchgate.net |

| Various Eukaryotic Proteins | n-dodecyl-β-D-maltoside (DDM) with Cholesteryl Hemisuccinate (CHS) | Cryo-EM | The addition of CHS to DDM can enlarge the micelle, provide a more native-like environment, and facilitate the structural determination of small transmembrane regions. | sciengine.comnih.gov |

Mass Spectrometry (MS) of Intact Membrane Protein Complexes

Native mass spectrometry has emerged as a powerful technique for studying the stoichiometry, assembly, and interactions of intact membrane protein complexes. nih.govnih.gov This method involves transferring the non-covalent protein complex from a volatile aqueous buffer into the gas phase for mass analysis using gentle nano-electrospray ionization (nano-ESI). nih.gov For membrane proteins, this process is critically dependent on the presence of a suitable detergent, such as Hexyl β-D-maltopyranoside, to maintain the protein's native structure upon removal from the lipid bilayer. nih.govkcl.ac.uk

During nano-ESI, the protein-detergent complexes are thought to be ionized within the detergent micelle. nih.gov To obtain a well-resolved mass spectrum of the protein complex, the surrounding detergent molecules must be stripped away in the gas phase. This is achieved through collisional activation, where the energy in the mass spectrometer is carefully increased to dissociate the detergent micelle without denaturing the protein complex itself. nih.gov The choice of detergent is paramount, as different detergents have varying effects on the stability of the protein complex and the ease of removal in the gas phase. frontiersin.org

Alkyl maltosides and their cyclohexyl derivatives, including 6-Cyclohexyl-1-Hexyl-β-D-Maltoside (Cymal-6), have been successfully used in native MS studies. nih.govkcl.ac.uknih.gov These non-ionic detergents are generally considered mild and effective at preserving the native structure of membrane proteins. nih.gov Native MS can provide invaluable information that is complementary to structural methods. It can rapidly determine the precise stoichiometry of subunits in a complex, confirm the presence of post-translational modifications, and identify specifically bound small molecules, such as lipids or ligands, that are co-purified with the protein. nih.govnih.govkcl.ac.uk

The table below lists several detergents, including an analogue of Hexyl β-D-maltopyranoside, that have been utilized in the native mass spectrometry of membrane protein complexes.

| Detergent | Abbreviation | Critical Micelle Concentration (mM) | Application/Notes | Reference |

|---|---|---|---|---|

| n-Decyl-β-D-maltopyranoside | DM | 0.087 | Commonly used non-ionic detergent for solubilization and MS analysis of membrane proteins. | nih.gov |

| n-Dodecyl-β-D-maltopyranoside | DDM | 0.0087 | A widely used detergent in structural biology; its low CMC is beneficial for maintaining protein stability. Early native MS studies employed saccharide detergents like DDM. | nih.govnih.gov |

| 6-Cyclohexyl-1-Hexyl-β-D-Maltoside | Cymal-6 | 0.028 | Listed as a compatible detergent for native MS protocols, suitable for maintaining the integrity of membrane protein complexes during analysis. | nih.govkcl.ac.uk |

| 5-Cyclohexyl-1-Pentyl-β-D-Maltoside | Cymal-5 | 0.12 | Noted for its exceptional delipidating effects on protein-lipid complexes, which can be tuned by detergent choice. | nih.govnih.gov |

| Lauryl Maltose Neopentyl Glycol | LMNG | 0.01 | A newer generation detergent with a very low CMC, often used for high-resolution structural studies and compatible with some MS applications. | nih.gov |

Applications of Hexyl β D Maltopyranoside in Membrane Protein Biochemistry and Structural Biology

Optimization of Membrane Protein Solubilization and Extraction Protocols

Successful solubilization is the critical first step in isolating membrane proteins. nih.gov It requires the disruption of the lipid bilayer and the formation of stable protein-detergent complexes that maintain the protein's structural and functional integrity. nih.gov The choice of detergent is empirical and highly dependent on the specific target protein. rsc.org

Comparative Analysis with Other Alkyl Maltoside Detergents for Extraction Efficiency

The family of n-alkyl-β-D-maltosides allows for a systematic comparison of how the length of the hydrophobic alkyl chain impacts detergent efficacy. researchgate.net Generally, a trade-off exists between a detergent's extraction efficiency and its harshness. Longer-chain detergents are often more effective at solubilizing the membrane and extracting proteins but can be more difficult to remove in later stages. wikipedia.org Conversely, shorter-chain detergents may be less efficient at extraction but offer other advantages.

Studies comparing maltoside detergents have shown that those with longer alkyl chains, such as n-dodecyl-β-D-maltopyranoside (DDM, C12), can provide more efficient extraction of certain membrane proteins compared to shorter-chain variants like n-octyl-β-D-maltopyranoside (OM, C8). wikipedia.org For instance, the extraction of the light-driven transporter KR2 was up to five times higher with the C12 detergent DDM than with the C8 detergent OM. wikipedia.org Following this trend, Hexyl β-D-maltopyranoside (C6) is expected to have a lower extraction efficiency for many robust membrane proteins compared to its longer-chain counterparts like OM, n-decyl-β-D-maltopyranoside (DM, C10), and DDM.

The properties of a detergent are fundamentally linked to its critical micelle concentration (CMC), the concentration above which detergent monomers assemble into micelles. scbt.com The CMC value decreases significantly as the alkyl chain length increases. researchgate.net Hexyl β-D-maltopyranoside, with its short C6 chain, possesses a relatively high CMC compared to other commonly used maltosides. This property means that a higher concentration of the detergent is required to form the micelles necessary for membrane solubilization.

| Alkyl Maltoside Detergent | Abbreviation | Alkyl Chain Length | Critical Micelle Concentration (CMC) in H₂O |

|---|---|---|---|

| n-Dodecyl-β-D-maltopyranoside | DDM | C12 | 0.17 mM |

| n-Decyl-β-D-maltopyranoside | DM | C10 | 1.8 mM |

| n-Octyl-β-D-maltopyranoside | OM | C8 | ~21-25 mM |

| n-Hexyl-β-D-maltopyranoside | HM | C6 | Estimated >100 mM |

This table compares the properties of Hexyl β-D-maltopyranoside with commonly used longer-chain alkyl maltosides. The CMC for Hexyl β-D-maltopyranoside is an estimation based on the established trend that CMC increases as alkyl chain length decreases.

Strategies for Maintaining Native Protein Conformation and Functional Integrity

A primary goal during solubilization is to preserve the native structure and function of the target protein. nih.gov Detergent choice is paramount, as harsh detergents can lead to denaturation. It is well-documented that short-chain detergents are often more denaturing than their long-chain counterparts. aatbio.com The destabilizing effect of n-alkyl-β-D-maltosides on soluble protein domains has been shown to decrease as the alkyl chain length increases, in the order of DM > UDM (undecyl) > DDM.

Atomistic molecular dynamics simulations on G protein-coupled receptors (GPCRs) have suggested a mechanism for this destabilization: shorter-chain detergents like octylglucoside (C8) form highly mobile micelles that allow for increased receptor thermal motion, leading to a loss of α-helicity and the penetration of detergent molecules into the protein's core. aatbio.com In contrast, longer-chain detergents such as DDM form more stable micelles that better mimic the hydrophobic environment of the lipid bilayer, thus preserving interhelical contacts within the protein. aatbio.com

Given these findings, Hexyl β-D-maltopyranoside, with its C6 chain, would be considered a relatively harsh detergent. Strategies to mitigate its potential denaturing effects and maintain protein integrity include:

Inclusion of Stabilizing Lipids: The presence of phospholipids (B1166683) or cholesterol analogues (like cholesteryl hemisuccinate) in the detergent solution can improve the stability of many membrane proteins. aatbio.com These molecules can satisfy specific lipid-binding sites on the protein or generally stiffen the detergent micelle, better mimicking the native membrane. aatbio.com

Presence of Ligands: For receptors and transporters, the inclusion of a high-affinity ligand can lock the protein in a more stable conformation, making it more resistant to detergent-induced unfolding.

Low-Temperature Processing: Performing solubilization and subsequent purification steps at low temperatures (e.g., 4°C) can reduce protein dynamics and minimize denaturation.

Detergent Exchange Methodologies for Downstream Applications

It is often beneficial to use different detergents for different stages of a project. A robust, longer-chain detergent might be used for initial extraction, followed by an exchange into a different detergent—potentially a shorter-chain one—that is more suitable for downstream applications like structural studies by X-ray crystallography or NMR. merckmillipore.com Shorter-chain detergents typically form smaller protein-detergent complexes (PDCs), which can be more amenable to forming well-ordered crystals.

Hexyl β-D-maltopyranoside's high CMC is a significant advantage for detergent exchange. Detergents with high CMCs are more easily removed by techniques such as dialysis, as the monomer concentration is high, allowing for efficient diffusion across the dialysis membrane. merckmillipore.com In contrast, low-CMC detergents like DDM are difficult to dialyze away. merckmillipore.com

Common methodologies for detergent exchange include:

On-Column Exchange: This is a highly effective method where the protein is first bound to an affinity chromatography resin (e.g., Ni-NTA for a His-tagged protein). The initial detergent is then washed away with a buffer containing the second detergent before the protein is eluted. merckmillipore.com

Size-Exclusion Chromatography (SEC): A protein sample can be injected onto an SEC column that has been pre-equilibrated with a buffer containing the new detergent.

Dialysis: As mentioned, this method is most effective for exchanging from a high-CMC detergent to a low-CMC detergent or for removing a high-CMC detergent entirely.

Strategies for Membrane Protein Purification

Once solubilized, the target protein exists in a complex with detergent and potentially some lipids, allowing for its purification using standard chromatographic techniques developed for soluble proteins. A key difference is the mandatory presence of detergent in all buffers at a concentration above the CMC to prevent the protein from aggregating and precipitating. nih.gov

Integration with Chromatographic Techniques for Protein Isolation

A typical multi-step purification protocol for a recombinant membrane protein begins after solubilization and clarification of the lysate by ultracentrifugation.

Affinity Chromatography: This is the primary capture step. For proteins engineered with a polyhistidine tag, Immobilized Metal Affinity Chromatography (IMAC) is widely used. The solubilized extract is loaded onto a resin charged with metal ions (e.g., Ni²⁺ or Co²⁺), the resin is washed to remove non-specifically bound proteins, and the target protein is eluted, typically with an imidazole (B134444) gradient. wikipedia.org Throughout this process, the wash and elution buffers must contain Hexyl β-D-maltopyranoside above its CMC.

Size-Exclusion Chromatography (SEC): This is often the final "polishing" step. The eluate from the affinity column is concentrated and injected onto an SEC column. This technique separates molecules based on their hydrodynamic radius. It is effective at separating the monodisperse protein-detergent complex from higher-order aggregates (which elute earlier) and from smaller contaminants or free detergent micelles (which elute later). The resulting SEC profile provides a crucial assessment of the sample's homogeneity, a prerequisite for successful structural studies. researchgate.net

Impact on Protein Purity and Mitigation of Contaminants

The choice of detergent can significantly influence the purity of the final protein preparation. Different detergents can co-extract different sets of endogenous proteins from the host membrane, leading to varying contaminant profiles. While affinity chromatography removes the majority of contaminants, some stubborn impurities may co-purify.

Size-Exclusion Chromatography is the primary method to mitigate contaminants that differ in size from the target protein-detergent complex. Analysis of the SEC chromatogram is a key quality control step. A sample suitable for structural biology should ideally display a single, symmetrical peak corresponding to the monodisperse protein-detergent complex. researchgate.net The presence of a significant peak in the void volume indicates aggregation, while multiple overlapping peaks can suggest sample heterogeneity or the presence of contaminants. Since Hexyl β-D-maltopyranoside forms relatively small micelles, the separation between the protein-detergent complex and free micelles in an SEC profile may be more distinct compared to that seen with large, long-chain detergents.

Facilitating Membrane Protein Crystallization and High-Resolution Structure Determination

The crystallization of membrane proteins for X-ray crystallography is a notoriously challenging endeavor. A key bottleneck is the requirement to solubilize the protein from the membrane while preserving its native conformation, and to then induce the formation of a well-ordered crystal lattice. Detergents play a pivotal role in this process, and the choice of detergent is critical for success.

The formation of a diffraction-quality crystal requires stable and homogenous protein-detergent complexes (PDCs) that can pack into an ordered, three-dimensional array. The detergent micelle surrounding the hydrophobic transmembrane domain of the protein becomes an integral part of the crystal lattice. The size and shape of this micelle are therefore critical.

Alkyl maltosides are favored in membrane protein crystallography due to their ability to form small, well-defined micelles and their non-denaturing character. wikipedia.orgnih.gov The length of the alkyl chain is a key determinant of the detergent's properties. While longer-chain maltosides like n-dodecyl-β-D-maltopyranoside (DDM) are excellent for solubilization and stabilization, shorter-chain detergents are often more conducive to crystallization. nih.gov This is because smaller micelles can facilitate tighter crystal packing and more extensive protein-protein contacts within the crystal lattice, which are essential for high-resolution diffraction. researchgate.net

While specific examples extensively documenting the use of Hexyl β-D-maltopyranoside in obtaining high-resolution crystal structures are not as prevalent in the literature as for its longer-chain counterparts, the principles of detergent-mediated crystallization suggest its utility. The smaller micelle size of Hexyl β-D-maltopyranoside compared to detergents like DDM could, in theory, be advantageous in cases where the bulkier micelles of longer-chain detergents hinder the formation of optimal crystal contacts.

The selection of the ideal detergent for crystallizing a particular membrane protein is an empirical process that often requires extensive screening of various detergents and conditions. nih.govdesy.de Detergent screens typically include a range of amphiphiles with different headgroup chemistries and varying alkyl chain lengths. hamptonresearch.com The inclusion of shorter-chain alkyl maltosides, such as Hexyl β-D-maltopyranoside, in these screens is therefore a rational strategy.

The process of screening involves exchanging the detergent used for initial solubilization and purification (often a longer-chain, highly stabilizing detergent like DDM) for a panel of "crystallization detergents". nih.gov This exchange can be achieved through methods like dialysis or size-exclusion chromatography. The stability of the protein in each new detergent is assessed, followed by the setup of crystallization trials. High-throughput stability screening methods can be employed to rapidly identify promising detergent conditions for a given membrane protein. desy.de

| Alkyl Maltoside Detergent Properties | ||

| Detergent | Abbreviation | Alkyl Chain Length |

| n-Dodecyl-β-D-maltopyranoside | DDM | 12 |

| n-Decyl-β-D-maltopyranoside | DM | 10 |

| n-Nonyl-β-D-maltopyranoside | NM | 9 |

| n-Octyl-β-D-maltopyranoside | OM | 8 |

| Hexyl β-D-maltopyranoside | HM | 6 |

This table illustrates the variation in alkyl chain length within the alkyl maltoside family, which is a key factor influencing their properties and applications in membrane protein research.

Applications in Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of membrane proteins at near-atomic resolution, often without the need for crystallization. However, like crystallography, cryo-EM requires the preparation of stable and monodisperse protein samples. Detergents are essential for solubilizing and purifying membrane proteins for cryo-EM analysis. nih.govnih.gov

The detergent micelle surrounding the protein is visible in cryo-EM images and can present challenges for image processing and 3D reconstruction. Large or ill-defined micelles can obscure the protein, reduce contrast, and complicate particle alignment. Therefore, detergents that form small, homogeneous micelles are generally preferred. sciengine.com Alkyl maltosides, including DDM and its shorter-chain relatives, are widely used in cryo-EM for this reason. nih.gov

While DDM and lauryl maltose (B56501) neopentyl glycol (LMNG) are among the most commonly used detergents for cryo-EM of membrane proteins, the selection of the optimal detergent remains protein-dependent. nih.govresearchgate.net The smaller micelle size of Hexyl β-D-maltopyranoside could be advantageous for smaller membrane proteins, where a large detergent belt might obscure a significant portion of the protein's surface. The principles of detergent selection in cryo-EM mirror those in crystallography, with an emphasis on achieving a stable, monodisperse sample in a detergent that minimizes interference with structural analysis.

Reconstitution of Membrane Proteins into Artificial Lipid Systems for Functional Studies

To study the function of membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid systems, such as liposomes (proteoliposomes). nih.govaston.ac.uk This process typically involves solubilizing the purified protein and lipids with a detergent, followed by the removal of the detergent, which leads to the spontaneous formation of a lipid bilayer with the protein incorporated within it. d-nb.inforesearchgate.net

The choice of detergent for reconstitution is critical. The detergent must be effective at solubilizing both the protein and the lipids, yet be readily removable to allow for the formation of well-sealed proteoliposomes. researchgate.net Detergents with a high critical micelle concentration (CMC) are generally easier to remove by methods such as dialysis, gel filtration, or adsorption onto hydrophobic beads. aston.ac.uk Alkyl maltosides are commonly used for reconstitution. nih.gov Given its shorter alkyl chain, Hexyl β-D-maltopyranoside would be expected to have a higher CMC than its longer-chain counterparts, potentially facilitating its removal during the reconstitution process.

The successful reconstitution allows for a wide range of functional assays, including transport kinetics, substrate binding, and protein-protein interactions, to be performed in a controlled lipid environment. nih.gov

| Reconstitution Methodologies | Description |

| Detergent-Mediated Reconstitution | The most common method, involving the solubilization of protein and lipids in a detergent, followed by detergent removal to form proteoliposomes. d-nb.info |

| Mechanical Methods | Includes techniques like sonication or freeze-thawing to incorporate proteins into pre-formed liposomes. |

| Organic Solvent-Mediated Reconstitution | Involves dissolving lipids and protein in an organic solvent, followed by removal of the solvent. |

This table outlines common strategies for reconstituting membrane proteins into artificial lipid bilayers for functional studies.

Broader Biochemical and Molecular Biology Utility

Beyond structural and functional studies that require solubilization from the membrane, detergents like Hexyl β-D-maltopyranoside have applications in various analytical techniques used in molecular biology.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution electrophoretic technique used to separate intact protein complexes from biological membranes under non-denaturing conditions. researchgate.netnih.gov In BN-PAGE, a mild, non-ionic detergent is used to solubilize membrane protein complexes, which are then separated in a polyacrylamide gel based on their size and shape.

The choice of detergent is crucial for preserving the integrity of the protein complexes during solubilization and electrophoresis. cuni.cz Alkyl maltosides, particularly n-dodecyl-β-D-maltoside, are frequently used in BN-PAGE protocols for the analysis of mitochondrial and other membrane protein complexes. cuni.cznih.gov The principle of using a mild, non-ionic detergent to maintain native interactions is central to the technique. While specific protocols widely citing Hexyl β-D-maltopyranoside are less common, its properties as a short-chain, non-ionic detergent make it a plausible candidate for use in BN-PAGE, particularly when screening for conditions that optimize the stability and resolution of specific protein complexes.

Furthermore, chiral surfactants, including derivatives of alkyl maltosides, have been evaluated for the enantioseparation of charged racemic species in capillary electrophoresis. nih.govnih.gov For instance, cyclohexyl-pentyl-β-D-maltoside (CYMAL-5) has been used to create neutral micelles that can differentiate between enantiomers of charged chiral solutes. nih.gov This highlights the utility of the chiral maltose headgroup in specialized electrophoretic applications.

Role as a Biochemical Assay Reagent in Glycobiology Research

Hexyl β-D-maltopyranoside, a non-ionic alkylglycoside detergent, serves a specialized role within glycobiology as a biochemical assay reagent. Its utility stems from its structural similarity to natural oligosaccharide substrates, allowing it to be employed in various enzymatic and binding assays.

One key application is its use as a standard in chromatographic techniques for the quantification of related alkyl-glycosides. For instance, in a study focused on the enzymatic synthesis of hexyl mannooligosides by β-mannanase, Hexyl β-D-maltopyranoside was used to create a standard curve for High-Performance Liquid Chromatography (HPLC) analysis. d-nb.info This allowed for the accurate estimation of the concentrations of the synthesized hexyl mannooligosides, demonstrating its value in monitoring and quantifying the products of glycosidase-catalyzed reactions. d-nb.info

The table below summarizes the chromatographic conditions under which Hexyl β-D-maltopyranoside was used as a standard.

| Parameter | Value |

| Mobile Phase | 85% of 0.1% (v/v) acetic acid in water and 15% ACN |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Method | Not specified |

| This data is based on a study on the synthesis of hexyl mannooligosides. d-nb.info |

Furthermore, the broader class of alkyl maltosides is recognized for its utility in stabilizing enzymes for diagnostic and biochemical assays. dojindo.com While specific research detailing Hexyl β-D-maltopyranoside's extensive use as a direct substrate or inhibitor in a wide array of published glycobiology assays is not abundant, its properties make it a suitable candidate for such roles. Its amphiphilic nature, with a hydrophilic maltose headgroup and a hydrophobic hexyl tail, allows it to interact with the active sites of various glycosidases and glycosyltransferases.

In the context of enzymatic synthesis, research has explored the use of β-glucosidases to produce hexyl β-D-glucopyranoside, a structurally similar compound. nih.gov These studies highlight the potential for using alkyl maltosides like Hexyl β-D-maltopyranoside in chemoenzymatic synthesis processes, both as potential substrates and as scaffolds for the synthesis of more complex glycoconjugates. nih.gov

Applications in Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the production of membrane proteins, which are notoriously difficult to express in traditional cell-based systems. nih.govresearchgate.net The open nature of CFPS allows for the direct addition of detergents to the reaction mixture to facilitate the solubilization and proper folding of nascent membrane proteins. researchgate.net Non-ionic detergents, such as Hexyl β-D-maltopyranoside, are often favored in these systems due to their mild nature, which helps to preserve the structural and functional integrity of the synthesized proteins. medchemexpress.com

While extensive studies specifically detailing the use of Hexyl β-D-maltopyranoside in CFPS are limited, the principles governing the use of other short-chain alkyl maltosides are directly applicable. The primary role of these detergents is to create a mimic of the lipid bilayer environment, thereby preventing the aggregation of hydrophobic transmembrane domains and promoting correct folding. researchgate.net

The choice of detergent and its concentration are critical parameters in optimizing the yield and functionality of membrane proteins in CFPS. The table below illustrates a general comparison of detergent properties relevant to their application in cell-free systems, drawing on data for related and commonly used detergents.

| Detergent | Class | Critical Micelle Concentration (CMC) | Notes on CFPS Application |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 mM | Widely used for GPCR solubilization; may require optimization to avoid inhibition of translation machinery. nih.govnih.gov |

| Octyl-β-D-glucoside (OG) | Non-ionic | ~20-25 mM | Higher CMC allows for easier removal, but can be more denaturing to sensitive proteins. |

| CHAPS | Zwitterionic | 8 mM | Often used in combination with other detergents; can be effective for solubilizing certain membrane proteins. nih.gov |

| This table presents a comparative overview of detergents commonly used in membrane protein research and cell-free synthesis. |

Research on the cell-free synthesis of G-protein coupled receptors (GPCRs), a major class of membrane proteins, highlights the importance of the solubilization strategy. nih.govresearchgate.net While detergent-free systems using nanodiscs are gaining prominence, detergents remain a crucial tool. nih.gov The solubilization of GPCRs requires a delicate balance to extract the protein from its native membrane mimic while preserving its intricate three-dimensional structure and ligand-binding capabilities. nih.gov Short-chain alkyl maltosides like Hexyl β-D-maltopyranoside, with their ability to form small micelles, can be advantageous in this context.

In practice, the optimal detergent for a given membrane protein in a CFPS system is often determined empirically through screening. The goal is to identify a detergent that effectively solubilizes the target protein without significantly inhibiting the core transcription and translation machinery of the cell-free extract. researchgate.net The development of highly optimized in vitro translation systems continues to expand the toolkit available for membrane protein expression, with detergents like Hexyl β-D-maltopyranoside representing a valuable class of reagents for these advanced applications. nih.gov

Advanced Research Topics and Future Directions

Elucidating Dynamic Detergent-Lipid-Protein Interactions

Understanding the complex and dynamic interplay between detergents, lipids, and membrane proteins is crucial for stabilizing these proteins in a near-native state outside of the cell membrane. While detergents like Hexyl β-D-maltopyranoside are effective at solubilizing membrane proteins, they do so by replacing the native lipid bilayer, which can sometimes lead to instability or loss of function. Advanced research aims to characterize the residual lipid content and the precise nature of the detergent belt that forms around the protein's transmembrane domain.

Research has demonstrated that the number of detergent molecules bound to a specific membrane protein is highly dependent on the detergent used. nih.gov For maltosides, the number of bound detergent molecules typically decreases as the alkyl chain length becomes shorter. nih.gov The goal is to create a more biomimetic environment by modulating the detergent and lipid composition to better preserve the native structure and function of the protein. This involves studying how varying concentrations of detergent and the addition of specific lipids, such as cholesterol or phospholipids (B1166683), influence the stability and activity of the solubilized protein.

Rational Design and Synthesis of Novel Alkyl Maltoside Derivatives for Enhanced Protein Stability and Functionality

One avenue of exploration is the introduction of cyclic or branched moieties into the hydrophobic tail. For example, the novel DDM analogue 4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside (t-PCCαM) has shown promise. nih.govresearchgate.net This compound features a significantly lower CMC than DDM, which is an attractive property for handling membrane proteins. nih.govresearchgate.net Studies have shown that such novel derivatives can display favorable behavior in extracting and stabilizing a range of membrane proteins, sometimes enhancing thermostability and yielding high-quality samples for structural analysis. nih.govresearchgate.net The design process for these new molecules often involves computational modeling to predict their behavior and interaction with membrane proteins before their chemical synthesis and subsequent in vitro testing. nih.govnih.gov

Methodological Advancements in High-Throughput Screening for Membrane Protein Research

The selection of an optimal detergent is often a bottleneck in membrane protein structural and functional studies. nih.gov To address this, high-throughput screening (HTS) methods are being developed to rapidly evaluate a wide range of detergents and buffer conditions. nih.govnih.gov These methods aim to identify conditions that maintain the target protein in a soluble, monodispersed, and stable state, which is essential for downstream applications like crystallization. nih.gov

One such technique is the ultracentrifugation dispersity sedimentation (UDS) assay, which provides an inexpensive way to screen detergents, particularly those with high CMCs like Hexyl β-D-maltopyranoside. nih.gov Other HTS approaches include differential scanning fluorimetry and methods that measure the scattering of light upon thermal denaturation to assess protein stability and solubility in various detergents. nih.gov These screening platforms allow researchers to test a large matrix of conditions quickly and with minimal sample consumption. omixys.plsynthelis.com For instance, Flow-Induced Dispersion Analysis (FIDA) can be used to screen detergents in unpurified samples using nanoliter volumes, assessing multiple conditions in just a few hours. omixys.pl The development of pre-prepared screens, for example, to identify stabilizing lipids, further simplifies and accelerates the process of optimizing conditions for challenging membrane protein targets. plos.org

Investigation of Branched-Chain Glycolipids and Their Self-Assembly for Research Applications

Research into branched-chain glycolipids is an expanding field that offers new possibilities for membrane protein science and material science. researchgate.net These molecules, which feature branched alkyl chains, can self-assemble into a variety of complex liquid crystal structures, including lamellar, columnar, and bicontinuous cubic phases. researchgate.netmanchester.ac.uk The nature of these self-assembled structures is influenced by factors such as the length and branching of the alkyl chain and the type of sugar headgroup. researchgate.netresearchgate.net

The unique self-assembly properties of branched-chain glycolipids make them interesting candidates for creating novel membrane-mimetic environments. researchgate.net For example, a synthetic branched-chain glycolipid, 2-decyl-tetradecyl-β-D-maltoside, has been studied for its molecular dynamics in smectic and columnar liquid crystal phases. researchgate.net Molecular dynamics simulations are also employed to study the stability of these complex assemblies, such as the hexagonal columnar packing of Guerbet-type maltosides. manchester.ac.uk These ordered, hydrated structures could potentially be used to stabilize membrane proteins in a more native-like lipidic environment than traditional detergent micelles, paving the way for new approaches in structural biology and the development of advanced drug delivery systems. nih.govmorressier.com

Q & A

Q. What synthetic methodologies are most effective for producing Hexyl β-D-maltopyranoside, and how can its structural integrity be validated?

Hexyl β-D-maltopyranoside is synthesized via nucleophilic substitution reactions using alkyl halides and maltose derivatives under controlled conditions. Key steps include protecting hydroxyl groups to prevent side reactions and optimizing solvent polarity (e.g., dimethylformamide) to enhance reaction efficiency . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm glycosidic linkage stereochemistry and mass spectrometry (MS) for molecular weight verification. Purity is assessed using high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors .

Q. How is the critical micelle concentration (CMC) of Hexyl β-D-maltopyranoside determined, and what factors influence its variability?

The CMC is measured using surface tension tensiometry or fluorescence spectroscopy with pyrene as a hydrophobic probe. Surface tension methods plot surfactant concentration against surface tension, with the CMC identified at the inflection point. Fluorescence methods track the ratio of pyrene’s vibrational bands (I/I) to detect micelle formation . Variability arises from temperature, ionic strength, and impurities in the surfactant sample. For reproducibility, calibrate instruments using reference surfactants like octyl β-D-glucopyranoside (CMC ~23 mM) and control buffer conditions rigorously .

Q. What role does Hexyl β-D-maltopyranoside play in membrane protein solubilization, and how does it compare to other alkyl glycosides?

As a non-ionic detergent, Hexyl β-D-maltopyranoside solubilizes membrane proteins by disrupting lipid bilayers while preserving protein activity. Its shorter alkyl chain (C6) provides milder denaturation compared to octyl derivatives (C8), making it suitable for fragile proteins. However, its higher CMC (~20–25 mM) necessitates higher concentrations for stabilization, which may interfere with downstream assays like crystallization. Comparatively, octyl β-D-maltoside (CMC ~1.5 mM) offers better stability at lower concentrations but may denature sensitive proteins .

Advanced Research Questions

Q. How can researchers optimize Hexyl β-D-maltopyranoside concentrations in nanoparticle synthesis to balance colloidal stability and cytotoxicity?

Optimization involves gradient experiments (e.g., 0.1–5% w/v) to assess nanoparticle size (via dynamic light scattering) and polydispersity. Cytotoxicity is evaluated using cell viability assays (e.g., MTT) in relevant cell lines. For instance, in liposomal formulations, Hexyl β-D-maltopyranoside at 2% w/v reduces particle aggregation while maintaining >90% cell viability. Cross-reference with biocompatibility data from structurally similar surfactants like 2-ethylhexyl α-D-glucopyranoside, which shows low cytotoxicity in drug delivery systems .

Q. How should conflicting data on Hexyl β-D-maltopyranoside’s stability under acidic conditions be resolved?

Contradictory reports may stem from differences in experimental conditions (e.g., pH, temperature). To resolve this, conduct accelerated stability studies using HPLC to monitor degradation products (e.g., free maltose and hexanol) under controlled pH (2–7) and temperature (4–37°C). Compare results with stability profiles of homologs like hexyl β-D-glucopyranoside, which hydrolyzes faster at pH <3 due to glycosidic bond lability. Use Arrhenius kinetics to predict shelf-life under storage conditions .

Q. What strategies mitigate batch-to-batch variability in Hexyl β-D-maltopyranoside during large-scale purification?

Implement orthogonal purification techniques: (1) Column chromatography (silica gel or reverse-phase C18) to remove unreacted alkyl halides; (2) Recrystallization in ethanol/water mixtures to eliminate maltose byproducts. Validate purity using thin-layer chromatography (TLC) and quantify residual solvents via gas chromatography (GC). For industrial-grade consistency, adopt quality control protocols from pharmacopeial standards, such as those for salicylic acid derivatives, which specify limits for impurities and residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。